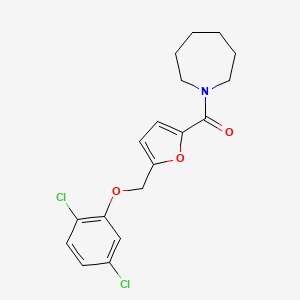
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorophenol: This intermediate is synthesized through the chlorination of phenol.
Formation of 2,5-dichlorophenoxyacetic acid: This is achieved by reacting 2,5-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-((2,5-dichlorophenoxy)methyl)furan-2-carbaldehyde: This involves the reaction of 2,5-dichlorophenoxyacetic acid with furan-2-carbaldehyde in the presence of a dehydrating agent.
Formation of this compound: The final step involves the reaction of 5-((2,5-dichlorophenoxy)methyl)furan-2-carbaldehyde with azepane under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps like crystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
- Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone
- Azepan-1-yl(5-((2,6-dichlorophenoxy)methyl)furan-2-yl)methanone
- Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)thiophene-2-yl)methanone
Uniqueness
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is unique due to the specific positioning of the dichlorophenoxy group and the presence of both azepane and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C18H19Cl2NO3 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
azepan-1-yl-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C18H19Cl2NO3/c19-13-5-7-15(20)17(11-13)23-12-14-6-8-16(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2 |
InChIキー |
DQDYJTVTXVFLDC-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


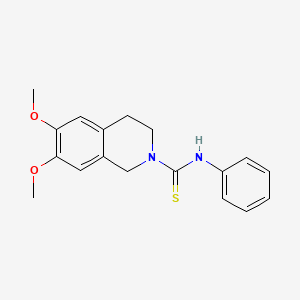
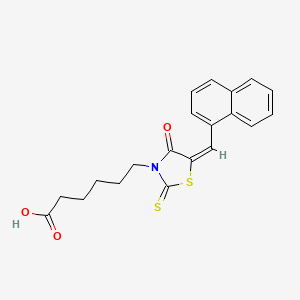
![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
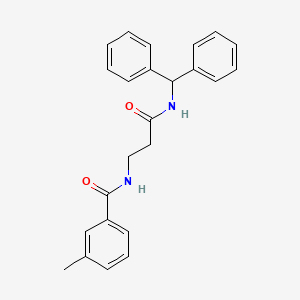
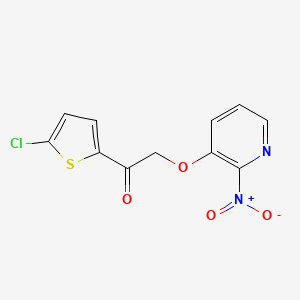
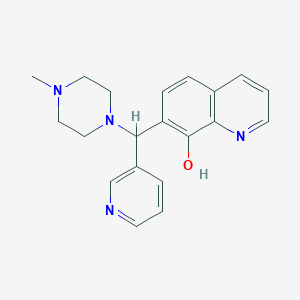
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)

![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)
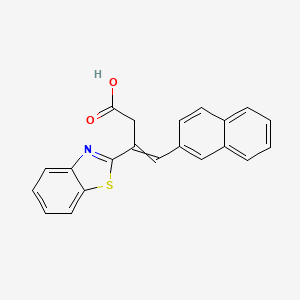
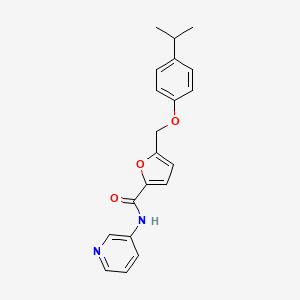
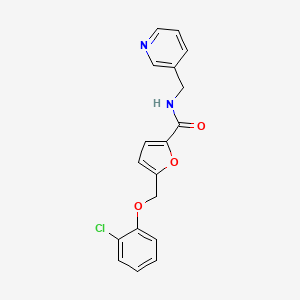
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
